Caspofungin Acetate-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

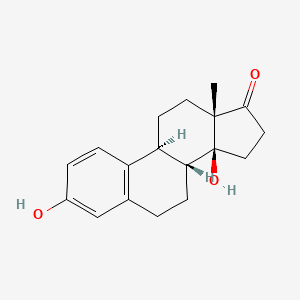

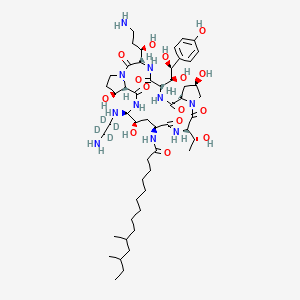

Caspofungin Acetate-d4 is an antifungal drug that belongs to a new class termed the echinocandins . It is used to treat Aspergillus and Candida infections . It is a semi-synthetic water-soluble lipopeptide produced from a fermentation product of the fungus Glarea lozoyensis .

Synthesis Analysis

Caspofungin is a semi-synthetic derivative of pneumocandin B0, a naturally occurring, lipophilic cyclic peptide isolated from the fungus, Glarea lozoyensis . The purification was extremely problematic due to the structural similarity between pneumocandin A0 and B0 .Molecular Structure Analysis

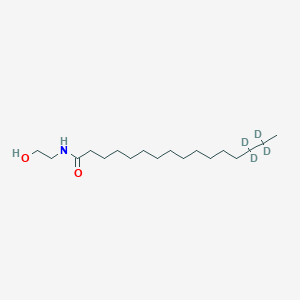

The molecular formula of Caspofungin Acetate-d4 is C52D4H84N10O15.2C2H4O2 . It is a semi-synthetic water-soluble lipopeptide .Chemical Reactions Analysis

Caspofungin-d4 (acetate) is the deuterium labeled Caspofungin diacetate. Caspofungin diacetate inhibits the synthesis of the cell wall component β-(1,3)-D-glucan .Physical And Chemical Properties Analysis

The molecular weight of Caspofungin Acetate-d4 is 1217.44 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Antifungal Agent

Caspofungin Acetate-d4 is a semisynthetic derivative of pneumocandin B0, a naturally occurring, lipophilic cyclic peptide isolated from the fungus, Glarea lozoyensis . It has been developed as a first-in-class parenteral antifungal agent . It has shown antifungal activity against yeasts of the genus Candida, including isolates resistant to azoles and amphotericin B .

Treatment of Invasive Candidiasis

Caspofungin is widely used as a first-line antifungal agent for the treatment of invasive candidiasis . It inhibits β-1,3-d-glucan synthesis, an essential component of the fungal cell wall, thereby exhibiting fungicidal activity against Candida spp .

Combatting Drug-Resistant Strains

The development of echinocandin-resistance due to hotspot mutations in FKS genes and the emergence of multidrug-resistant strains in Candida glabrata and Candida auris have recently become a major global concern . Caspofungin has shown potent antimicrobial activities under various environmental conditions .

Treatment of Biofilm Infections

Biofilms produced by Candida spp. have increased antifungal resistance and tolerance, complicating the treatment of patients with medical implants such as central venous catheters . Caspofungin has shown to drastically reduce mature biofilm cells of multidrug-resistant Candida auris in only 5 minutes .

Treatment of Polymicrobial Infections

Caspofungin has also shown effectiveness in reducing Candida-bacterial polymicrobial biofilms in a catheter-lock therapy model . This suggests its potential use in managing catheter-related biofilm infections.

Antimicrobial Effects in Low Ionic Solutions

Interestingly, caspofungin, when dissolved in low ionic solutions, has rapid and potent antimicrobial activities against multidrug-resistant Candida and bacteria cells even in non-growth conditions . This effect was not observed in 0.9% NaCl or other ion-containing solutions .

Mechanism of Action

Target of Action

Caspofungin Acetate-d4 primarily targets the enzyme β (1,3)-D-Glucan synthase . This enzyme plays a crucial role in the synthesis of β (1,3)-D-Glucan, an essential component of the cell wall of numerous fungal species . By inhibiting this enzyme, Caspofungin Acetate-d4 disrupts the integrity of the fungal cell wall .

Mode of Action

Caspofungin Acetate-d4, as an echinocandin class antifungal agent, interacts with its target, β (1,3)-D-Glucan synthase, through non-competitive inhibition . This interaction blocks the synthesis of β (1,3)-D-Glucan, a critical component of the fungal cell wall . The inhibition of β (1,3)-D-Glucan synthesis leads to osmotic instability and eventually results in the lysis and death of the fungal cell .

Biochemical Pathways

The primary biochemical pathway affected by Caspofungin Acetate-d4 is the glucan synthesis pathway in the fungal cell wall . By inhibiting the β (1,3)-D-Glucan synthase enzyme, Caspofungin Acetate-d4 disrupts the production of glucan, leading to a weakened cell wall and increased susceptibility to osmotic stress . The downstream effect of this action is the lysis and death of the fungal cell .

Pharmacokinetics

It’s known that caspofungin, the parent compound, is typically administered intravenously . More research would be needed to provide a detailed outline of the ADME properties of Caspofungin Acetate-d4 and their impact on bioavailability.

Result of Action

The result of Caspofungin Acetate-d4’s action is the effective treatment of various fungal infections. It has shown activity against infections with Aspergillus and Candida . Clinical trials have demonstrated its effectiveness in treating invasive aspergillosis in patients who are refractory to or intolerant of other therapies .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+,46+/m1/s1/i21D2,22D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIKNQVWKBUSNH-XXPLCQOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N[C@@H]1[C@@H](C[C@@H](C(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CC[C@@H]([C@H]3C(=O)N1)O)[C@@H](CCN)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)NC(=O)CCCCCCCCC(C)CC(C)CC)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H88N10O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1097.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caspofungin-d4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(2R,4R)-4-Sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B568912.png)